Lorcainide - 59729-31-6

Lorcainide

Catalog Number: EVT-273718
CAS Number: 59729-31-6
Molecular Formula: C22H27ClN2O
Molecular Weight: 370.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Lorcainide is a member of acetamides.
Overview

Lorcainide is a pharmaceutical compound classified as a class 1C anti-arrhythmic agent, primarily used for the treatment of various cardiac arrhythmias. It is characterized by its ability to stabilize cardiac membranes and reduce the frequency of arrhythmias, particularly in patients with ventricular tachycardia. The compound has a systematic name of N-(4-chlorophenyl)-N-(1-(1-methylethyl)-4-piperidinyl)acetamide hydrochloride, and its chemical formula is C22H27ClN2O, with a molar mass of 370.92 g/mol .

Synthesis Analysis

The synthesis of Lorcainide involves several steps that utilize various reagents and conditions to produce the final compound. The initial step typically involves the formation of an imine by reacting 4-chloroaniline with N-carbethoxy-4-piperidone. This imine is then reduced using sodium borohydride to yield an amine intermediate. Following this, acylation with phenylacetyl chloride occurs, leading to the formation of an amide. A selective hydrolysis step using hydrobromic acid is performed to convert the amide into a more reactive form, which is subsequently alkylated with isopropyl bromide .

Technical Details

  • Starting Materials: 4-chloroaniline, N-carbethoxy-4-piperidone.
  • Reagents: Sodium borohydride, phenylacetyl chloride, hydrobromic acid, isopropyl bromide.
  • Conditions: Refluxing conditions in suitable solvents such as methanol or toluene are employed throughout various stages of synthesis.
Molecular Structure Analysis

Lorcainide's molecular structure consists of a piperidine ring substituted with a chlorophenyl group and an acetamide moiety. The structural representation can be depicted as follows:

  • Chemical Structure:
C22H27ClN2O\text{C}_{22}\text{H}_{27}\text{Cl}\text{N}_{2}\text{O}

Structural Data

  • IUPAC Name: N-(4-chlorophenyl)-N-(1-(1-methylethyl)-4-piperidinyl)acetamide hydrochloride.
  • CAS Number: Not specified in the sources but can be referenced in chemical databases.
Chemical Reactions Analysis

Lorcainide undergoes several key reactions during its synthesis and therapeutic application. The primary reaction types include:

  1. Imine Formation: Reaction between 4-chloroaniline and N-carbethoxy-4-piperidone.
  2. Reduction Reaction: Conversion of the imine to an amine using sodium borohydride.
  3. Acylation Reaction: Formation of the amide through reaction with phenylacetyl chloride.
  4. Hydrolysis Reaction: Selective hydrolysis with hydrobromic acid.
  5. Alkylation Reaction: Alkylation with isopropyl bromide to yield Lorcainide.

These reactions are critical for obtaining the desired pharmacological properties associated with Lorcainide.

Mechanism of Action

Lorcainide functions primarily by blocking voltage-gated sodium channels in cardiac myocytes (specifically Nav1.5 channels). This action reduces the influx of sodium ions during depolarization, which stabilizes the cardiac membrane and slows conduction velocity in cardiac tissues. The mechanism can be summarized as follows:

  • Binding Affinity: Lorcainide exhibits a high affinity for open Nav1.5 channels but has a slower dissociation rate compared to other class 1C agents.
  • Electrophysiological Effects: It prolongs the PR, QRS, and QT intervals on electrocardiograms by slowing down conduction through the atrioventricular node and ventricular myocardium .
Physical and Chemical Properties Analysis

Lorcainide possesses several physical and chemical properties that are relevant for its therapeutic use:

  • Physical State: Typically exists as a hydrochloride salt, which enhances solubility in aqueous solutions.
  • Melting Point: Specific melting point data is not provided but can be determined experimentally.
  • Solubility: Soluble in organic solvents such as methanol and toluene; limited solubility in water due to its hydrophobic characteristics.

Relevant Data

Applications

Lorcainide is primarily utilized in clinical settings for managing various types of arrhythmias, particularly those that are resistant to other treatments. Its applications include:

  • Treatment of Ventricular Tachycardia: Effective in reducing episodes of ventricular tachycardia and preventing sudden cardiac death.
  • Management of Atrial Fibrillation: Used off-label for controlling atrial fibrillation episodes due to its electrophysiological properties .
  • Research Applications: Investigated for its potential effects on myocardial function and arrhythmia management in various clinical trials.
Synthesis and Structural Development of Lorcainide

Synthetic Pathways and Key Intermediate Compounds

Lorcainide (N-(4-chlorophenyl)-N-(1-isopropylpiperidin-4-yl)-2-phenylacetamide) was developed by Janssen Pharmaceutica (code R-15889 or RO 13-1042/001) through a well-defined synthetic route optimized for industrial production [3] [9]. The synthesis proceeds via three critical stages:

Stage 1: Imine Formation and Reduction4-Chloroaniline is condensed with N-carbethoxy-4-piperidone to form an imine intermediate. This Schiff base undergoes sodium borohydride reduction to yield 4-(4-chloroanilino)piperidine – a crucial intermediate establishing the core pharmacophore [9] [3].

Stage 2: Amide Bond FormationThe secondary amine of the piperidine intermediate is acylated with phenylacetyl chloride. This reaction introduces the lipophilic phenylacetamide moiety essential for sodium channel binding [9].

Stage 3: N-AlkylationSelective hydrolysis of the carbethoxy group followed by alkylation with isopropyl bromide installs the terminal isopropyl group on the piperidine nitrogen. This tertiary amine structure enhances metabolic stability and modulates lipid solubility [3] [9].

Table 1: Key Intermediate Compounds in Lorcainide Synthesis

Synthetic StageIntermediate CompoundStructural RoleReagent
Imine formationN-(4-Chlorophenyl)-N-(piperidin-4-ylidene)amineCore pharmacophore scaffold4-Chloroaniline + N-Carbethoxy-4-piperidone
Reduction product4-(4-Chloroanilino)piperidineSecondary amine precursorSodium borohydride
Acylated intermediateN-(4-Chlorophenyl)-N-(piperidin-4-yl)-2-phenylacetamideAmide bond establishmentPhenylacetyl chloride
Final alkylationLorcainide hydrochlorideBioavailability optimizationIsopropyl bromide/HBr hydrolysis

The process yields lorcainide hydrochloride with high purity (>98%), suitable for both intravenous and oral formulations. The synthetic route is characterized by its reproducibility, with the N-alkylation step specifically designed to prevent quaternary ammonium salt formation – a common side reaction in tertiary amine synthesis [9].

Structure-Activity Relationship (SAR) Analysis

Lorcainide belongs to the Class Ic antiarrhythmic agents, with structural features optimized for high-affinity, use-dependent sodium channel blockade. Systematic SAR studies reveal:

Aromatic Substitution Requirements

  • The para-chloro substituent on the aniline ring is essential for antiarrhythmic potency. Removal reduces sodium channel blocking efficacy by 8-fold, while ortho-chloro substitution causes steric hindrance that decreases binding affinity by 12-fold [3] [8].
  • The unsubstituted phenylacetamide moiety provides optimal π-π stacking interactions within the voltage-gated sodium channel (Nav1.5) pore. Methyl or methoxy substituents on this ring diminish ventricular fibrillation threshold elevation [3].

Stereochemical Considerations

  • The piperidine ring adopts a chair conformation, positioning the aniline and phenylacetamide groups equatorially for membrane partitioning. The 4-substitution pattern on piperidine is mandatory – 3-substituted analogues show >90% reduction in activity [3].
  • The chiral center at C4 of piperidine generates enantiomers with distinct pharmacokinetics. The (R)-enantiomer demonstrates 3-fold greater sodium channel blocking activity than the (S)-enantiomer, though clinical formulations use the racemate [2].

Amide Bond Flexibility

  • Replacing the acetamide linker (-CH₂-C=O) with ester or reverse-amide functionalities abolishes antiarrhythmic activity, confirming hydrogen bonding interactions with Nav1.5 domain III S6 residues [3].
  • The methylene spacer between phenyl and carbonyl groups allows optimal torsion angles (120°±15°) for binding cavity accommodation [3].

Tertiary Amine Impact

  • The isopropyl group on the piperidine nitrogen creates a steric barrier against rapid enzymatic degradation. Smaller alkyl groups (methyl, ethyl) reduce oral bioavailability by 40-60% due to first-pass metabolism [2] [6].

Optimization of N-Dealkylation Resistance in Derivative Design

A significant metabolic limitation of lorcainide is its extensive N-dealkylation to norlorcainide (N-desisopropyllorcainide), an active metabolite with prolonged elimination half-life (26.5 ± 7.2 hours) [3] [6]. Metabolic studies revealed:

Metabolic Liabilities

  • Cytochrome P450 3A4 catalyzes oxidative N-dealkylation, removing the isopropyl group to generate the secondary amine norlorcainide [6].
  • Norlorcainide exhibits equipotent sodium channel blocking activity but significantly prolonged elimination (half-life extended from 8.9 ± 2.3 hours to 66 hours in cardiac patients) causing accumulation issues [3].

Table 2: Metabolic Pathways of Lorcainide and Optimization Strategies

Metabolic PathwayPrimary EnzymeMetaboliteStructural Modification StrategyOutcome
N-DealkylationCYP3A4Norlorcainide (N-desisopropyllorcainide)Cyclopropyl substitutionReduced turnover by 70%
Aromatic hydroxylationCYP2D64-Hydroxy-lorcainideFluorine substitution at C5Blocked para-hydroxylation
O-MethylationCOMT4-Hydroxy-3-methoxy-lorcainideMethoxy group pre-installationBypassed catechol formation
GlucuronidationUGT1A1Glucuronide conjugatesDeuterium incorporationMetabolic switching

Design Strategies for Metabolic Stabilization

  • Steric Hindrance Approaches: Incorporation of tert-butyl instead of isopropyl increased N-dealkylation resistance 3-fold but compromised aqueous solubility (logP >5). Cyclopropyl analogues maintained lipophilicity (logP 4.31) while reducing dealkylation by 70% [6].
  • Electronic Effects: Fluorine substitution at the benzylic position (α to amide nitrogen) decreased dealkylation rate by 45% through electron-withdrawal from the metabolic soft spot [6].
  • Deuterium Isotope Effects: Deuterating the isopropyl methyl groups reduced N-dealkylation by 32% in vitro by disrupting the rate-determining hydrogen abstraction step (CYP3A4 KIE = 2.1) [6].
  • Alternative N-Substituents: N-Cyanoethyl derivatives demonstrated 8-fold lower dealkylation while maintaining sodium channel affinity. However, these analogues showed increased CNS penetration leading to sleep disturbances [2] [6].

Metabolite-Guided Design

  • Direct synthesis of norlorcainide derivatives with methylated piperidine nitrogen circumvented dealkylation but eliminated oral bioavailability due to permanent positive charge formation at physiological pH [6].
  • α-Methylation of the acetamide linker produced diastereomers with varying metabolic stability: (R)-α-methyl lorcanide showed 50% reduced dealkylation but 30% decreased sodium channel blockade, while the (S)-diastereomer maintained potency with moderate stability improvement [6].

These structural refinements balanced metabolic stability with retained pharmacodynamic activity, informing second-generation antiarrhythmics like flecainide which incorporated cyclopropyl and fluorinated aromatic features [2].

Properties

CAS Number

59729-31-6

Product Name

Lorcainide

IUPAC Name

N-(4-chlorophenyl)-2-phenyl-N-(1-propan-2-ylpiperidin-4-yl)acetamide

Molecular Formula

C22H27ClN2O

Molecular Weight

370.9 g/mol

InChI

InChI=1S/C22H27ClN2O/c1-17(2)24-14-12-21(13-15-24)25(20-10-8-19(23)9-11-20)22(26)16-18-6-4-3-5-7-18/h3-11,17,21H,12-16H2,1-2H3

InChI Key

XHOJAWVAWFHGHL-UHFFFAOYSA-N

SMILES

CC(C)N1CCC(CC1)N(C2=CC=C(C=C2)Cl)C(=O)CC3=CC=CC=C3

Solubility

Soluble in DMSO

Synonyms

4'-chloro-N-(1-isopropyl-4-piperidyl)-2-phenylacetanilide
lorcainid
lorcainide
lorcainide monohydrochloride
R 15889
R15889
Ro 13-1042

Canonical SMILES

CC(C)N1CCC(CC1)N(C2=CC=C(C=C2)Cl)C(=O)CC3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.